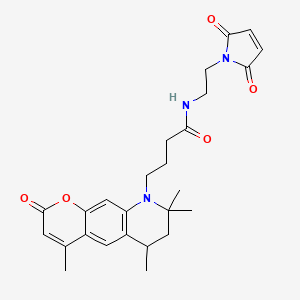

Atto 390 maleimide

Description

Properties

Molecular Formula |

C26H31N3O5 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide |

InChI |

InChI=1S/C26H31N3O5/c1-16-12-25(33)34-21-14-20-18(13-19(16)21)17(2)15-26(3,4)29(20)10-5-6-22(30)27-9-11-28-23(31)7-8-24(28)32/h7-8,12-14,17H,5-6,9-11,15H2,1-4H3,(H,27,30) |

InChI Key |

HHEQCRHPOHPYGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)NCCN4C(=O)C=CC4=O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Atto 390 maleimide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, properties, and applications of Atto 390 maleimide, a fluorescent probe widely utilized in biological research and drug development.

Core Properties and Characteristics

Atto 390 is a fluorescent label built on a coumarin scaffold.[1][2][3][4][5] This structural foundation imparts several advantageous characteristics, including a high fluorescence quantum yield, a significant Stokes shift, and good photostability. The maleimide functional group renders the dye highly reactive towards thiol (sulfhydryl) groups, making it an excellent tool for the specific labeling of cysteine residues in proteins and other thiol-containing biomolecules.

Chemical Structure

The core structure of this compound is comprised of a coumarin fluorophore linked to a maleimide moiety. This combination allows for the stable covalent attachment of the bright and photostable dye to target molecules.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 465.54 g/mol | |

| Excitation Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns |

Experimental Protocols

The following section details a standard protocol for the labeling of proteins with this compound.

Protein Labeling with this compound

This protocol outlines the essential steps for the covalent attachment of this compound to proteins via cysteine residues.

Materials:

-

Protein of interest (containing free thiol groups)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature.

-

If DTT is used, it must be removed prior to the addition of the maleimide dye, typically by dialysis or using a desalting column. TCEP does not need to be removed.

-

-

Dye Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column.

-

Monitor the elution profile by absorbance at 280 nm (for protein) and 390 nm (for Atto 390).

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (Amax * εprotein) / [(A280 - Amax * CF280) * εdye] Where:

-

Amax is the absorbance of the conjugate at 390 nm.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M-1cm-1).

-

CF280 is the correction factor for the dye's absorbance at 280 nm (ε280 / εmax = 0.09).

-

-

Reaction Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the use of this compound.

References

Atto 390 Maleimide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 390 maleimide, a fluorescent probe with significant applications in biological research and drug development. This document details its core spectral properties, experimental protocols for its use, and a visual representation of the labeling workflow.

Core Properties of this compound

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3][4][5] Key characteristics of this dye include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is a moderately hydrophilic dye that can be efficiently excited in the range of 360 - 410 nm, making it compatible with common excitation sources like a Mercury Arc Lamp (365 nm and 405 nm lines). The maleimide functional group allows for covalent attachment to thiol groups, primarily found in cysteine residues of proteins.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectral and physical properties of this compound.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 390 nm | |

| Maximum Emission Wavelength (λem) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1 cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight (MW) | 466 g/mol | |

| Correction Factor at 260 nm (CF260) | 0.46 - 0.52 | |

| Correction Factor at 280 nm (CF280) | 0.08 - 0.09 |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for labeling proteins with this compound. The maleimide group specifically reacts with free sulfhydryl groups of cysteine residues to form a stable thioether bond.

Materials:

-

Protein of interest (50-100 µM in a suitable buffer)

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5. Other suitable buffers include Tris or HEPES. Avoid buffers containing amines.

-

Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds.

-

Anhydrous, amine-free DMSO or DMF for dissolving the dye.

-

Quenching reagent (e.g., glutathione or mercaptoethanol)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein at a concentration of 50-100 µM in the reaction buffer. If the protein contains disulfide bonds that need to be labeled, treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.

-

Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous, amine-free DMSO or DMF. Protect the stock solution from light.

-

Labeling Reaction: Add a 10-20 molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: After the incubation, add a low molecular weight thiol (e.g., glutathione or mercaptoethanol) to quench any unreacted maleimide.

-

Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Measurement of Excitation and Emission Spectra

This protocol describes a general method for measuring the fluorescence spectra of Atto 390-labeled proteins.

Materials:

-

Atto 390-labeled protein solution

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Atto 390 (approximately 476 nm).

-

Scan the excitation monochromator over a range that includes the expected excitation maximum (e.g., 300 nm to 450 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex, approximately 390 nm).

-

Scan the emission monochromator over a range that includes the expected emission maximum (e.g., 420 nm to 600 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

Caption: Workflow for labeling proteins with this compound.

Caption: The covalent reaction between a protein's thiol group and this compound.

References

Atto 390 Maleimide: A Technical Guide to Fluorescence Quantum Yield and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Atto 390 maleimide, with a core focus on its fluorescence quantum yield. It includes detailed experimental protocols for both the determination of this key parameter and the practical application of the fluorophore in bioconjugation.

Atto 390 is a fluorescent label characterized by its coumarin-based structure.[1] Key features of this dye include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight.[1][2][3] The maleimide functional group allows for its covalent attachment to thiol groups, which are present in the cysteine residues of proteins and peptides, making it a valuable tool for fluorescent labeling in life sciences.[3]

Core Photophysical & Chemical Properties

The efficiency of a fluorophore is paramount in sensitive detection applications. The data below summarizes the key quantitative characteristics of Atto 390. The fluorescence quantum yield (ηfl), defined as the ratio of photons emitted to photons absorbed, is notably high for this dye.

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 0.90 (90%) | |

| Max. Excitation Wavelength (λabs) | 390 nm | |

| Max. Emission Wavelength (λfl) | 476 - 479 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight | 466 g/mol |

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescent standard. This protocol outlines the steps for measuring the relative quantum yield of Atto 390.

A. Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (Atto 390) to a standard with a known quantum yield. The formula used is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the unknown sample and the standard, respectively.

B. Materials:

-

This compound

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.58)

-

Spectroscopy-grade solvents (e.g., water, ethanol)

-

UV-Vis Spectrophotometer

-

Corrected Fluorescence Spectrometer

-

10 mm path length quartz cuvettes

C. Procedure:

-

Standard Selection: Choose a quantum yield standard that absorbs at the excitation wavelength of the sample.

-

Solution Preparation: Prepare a series of dilute solutions for both the Atto 390 sample and the standard in the same solvent. To prevent inner filter effects, the absorbance at the excitation wavelength should not exceed 0.1.

-

Absorbance Measurement: Record the absorbance spectrum for each solution and determine the absorbance at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).

-

Fluorescence Measurement: Excite each solution at the same wavelength used for the absorbance measurement. Record the corrected fluorescence emission spectrum. The instrument parameters (e.g., excitation/emission slits, detector voltage) must remain constant for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity against the absorbance at the excitation wavelength.

-

Determine the gradient of the resulting straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

-

-

Calculation: Use the formula from the principle section to calculate the quantum yield of Atto 390 (Φₓ). If the same solvent is used for both sample and standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to thiol groups on proteins.

A. Principle: Maleimides react with the sulfhydryl groups of cysteine residues to form a stable thioether bond. The reaction is most efficient at a pH between 7.0 and 7.5, where the thiol group is sufficiently nucleophilic while primary amines (e.g., lysine) are protonated and less reactive.

B. Materials:

-

This compound

-

Protein to be labeled (containing free thiol groups)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Other non-thiol containing buffers like HEPES or Tris can be used.

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

-

Purification column: Gel filtration column (e.g., Sephadex G-25).

C. Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the dye. If the buffer contains oxygen, it should be degassed to prevent re-oxidation of thiols.

-

Dye Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the solution from light.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol like mercaptoethanol to consume any excess maleimide.

-

Purification: Separate the labeled protein conjugate from unreacted dye and byproducts. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25). The first colored, fluorescent band to elute is the protein conjugate.

References

Atto 390 Maleimide: A Technical Guide to Photostability and Photobleaching Rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 390, a fluorescent label belonging to the coumarin family of dyes, is recognized for its high fluorescence quantum yield and significant Stokes shift.[1][2][3][4][5] Its maleimide derivative is a valuable tool for the selective labeling of thiol groups in proteins and peptides, particularly cysteine residues, enabling the study of protein structure, function, and dynamics. A critical characteristic for any fluorescent probe, especially in applications requiring prolonged or intense illumination such as single-molecule studies and super-resolution microscopy, is its photostability. This guide provides an in-depth technical overview of the photostability and photobleaching characteristics of Atto 390 maleimide, including relevant photophysical data, experimental protocols for characterization, and an example of its application in studying cellular signaling pathways.

Core Photophysical Properties

Atto 390 is characterized by its absorption in the near-UV spectrum and emission in the blue region. Its key photophysical parameters are summarized in the table below. The high fluorescence quantum yield indicates that a large fraction of absorbed photons is converted into fluorescently emitted photons, contributing to its brightness.

| Parameter | Value | Reference(s) |

| Maximum Excitation Wavelength (λ_abs_) | 390 nm | |

| Maximum Emission Wavelength (λ_fl_) | 476 - 479 nm | |

| Molar Extinction Coefficient (ε_max_) | 2.4 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (η_fl_) | 90% | |

| Fluorescence Lifetime (τ_fl_) | 5.0 ns | |

| Stokes Shift | ~89 nm |

Photostability and Photobleaching

The primary mechanism of photobleaching for many organic dyes involves the transition from the excited singlet state (S₁) to a long-lived triplet state (T₁). From the triplet state, the molecule can undergo further photochemical reactions, often involving molecular oxygen, that lead to its permanent destruction.

Experimental Protocols

Measuring Photostability

A common method to quantify the photostability of a fluorescent dye is to measure the decay of its fluorescence intensity over time under continuous illumination.

Protocol for Measuring Photobleaching Rate:

-

Sample Preparation: Prepare a solution of this compound-labeled protein (or the free dye) in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration. The concentration should be dilute enough to avoid inner filter effects.

-

Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with appropriate filters) and a sensitive detector (e.g., a PMT or a CCD camera).

-

Illumination: Continuously illuminate the sample with light at the excitation maximum of Atto 390 (390 nm). The illumination intensity should be constant and recorded.

-

Data Acquisition: Record the fluorescence emission intensity over time. The acquisition should be long enough to observe a significant decrease in fluorescence.

-

Data Analysis: Plot the normalized fluorescence intensity as a function of time. The resulting curve can often be fitted to an exponential decay function to determine the photobleaching rate constant (k_pb_) and the photobleaching half-life (t_1/2_). The photobleaching quantum yield (Φ_pb_), which is the number of molecules photobleached per absorbed photon, can then be calculated if the photon flux is known.

Protein Labeling with this compound

The maleimide group of Atto 390 reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.

Protocol for Protein Labeling:

-

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS or HEPES). If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine).

-

Dye Preparation: Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO or DMF to create a stock solution.

-

Conjugation: Add the dye stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is typically recommended. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

Application in Signaling Pathway Analysis: EGFR Signaling

The specific reactivity of this compound with cysteine residues makes it a powerful tool for studying signaling pathways where the redox state of cysteines plays a regulatory role. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR contains several cysteine residues, some of which are involved in disulfide bonds crucial for its structure and function. Furthermore, the activity of proteins downstream of EGFR, such as protein tyrosine phosphatases (PTPs) and the lipid phosphatase PTEN, is regulated by the oxidation of their catalytic cysteine residues.

By labeling specific cysteine residues with this compound, researchers can track conformational changes, protein-protein interactions, and the local environment of the labeled site within the EGFR signaling cascade.

Conclusion

This compound is a bright and useful fluorescent probe for labeling thiol-containing biomolecules. While it offers excellent spectral properties, its photostability, like other coumarin dyes, is a consideration for demanding imaging applications. Understanding the mechanisms of photobleaching and employing standardized protocols for its characterization are crucial for obtaining reliable and reproducible data. The ability to selectively target cysteine residues makes this compound a valuable tool for investigating the intricate roles of these amino acids in cellular processes such as signal transduction. Researchers and drug development professionals can leverage the information in this guide to effectively utilize this compound in their studies.

References

Atto 390 Maleimide: A Technical Guide to its Stokes Shift and Significance in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical properties of Atto 390 maleimide, with a particular focus on its significant Stokes shift. We will delve into the quantitative characteristics of this fluorophore, provide detailed experimental protocols for its use, and illustrate its application in studying cellular signaling pathways.

Core Photophysical Properties of Atto 390

Atto 390 is a fluorescent label belonging to the coumarin dye family. It is recognized for its high fluorescence quantum yield, good photostability, and notably large Stokes shift, making it a valuable tool in various fluorescence-based applications.[1][2][3] The maleimide functional group allows for its covalent attachment to thiol groups, commonly found in cysteine residues of proteins.[3][4]

The key quantitative photophysical parameters of Atto 390 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 479 nm | |

| Stokes Shift | 89 nm | [Calculated] |

| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 0.90 | |

| Fluorescence Lifetime (τfl) | 5.0 ns |

Note: The Stokes shift was calculated as the difference between the emission and absorption maxima.

The Significance of a Large Stokes Shift

The Stokes shift is the difference between the maximum wavelengths of absorption and emission spectra of a fluorescent molecule. A larger Stokes shift, as exhibited by Atto 390, is a highly desirable characteristic in fluorescence-based assays for several reasons:

-

Reduced Spectral Overlap: A significant separation between the excitation and emission spectra minimizes the "bleed-through" of excitation light into the emission channel. This leads to a darker background and a higher signal-to-noise ratio, which is crucial for sensitive detection.

-

Enhanced Multiplexing Capabilities: In multi-color imaging experiments, a large Stokes shift reduces the spectral overlap between different fluorophores, simplifying the design of filter sets and improving the accuracy of signal separation.

-

Minimized Self-Quenching: A large Stokes shift can reduce the likelihood of fluorescence self-quenching, a phenomenon where high concentrations of a fluorophore lead to a decrease in fluorescence intensity due to re-absorption of emitted photons.

Experimental Protocol: Labeling Proteins with this compound

This section provides a detailed methodology for the covalent labeling of proteins with this compound.

Materials:

-

Protein of interest (containing free thiol groups)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature.

-

Remove the reducing agent by dialysis or using a desalting column, as it will react with the maleimide.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as L-cysteine, to a final concentration of 10 mM to react with any unreacted maleimide.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 390 nm (for the Atto 390 dye).

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm and 390 nm and using the Beer-Lambert law.

-

Application in a Signaling Pathway: EGF Receptor Conformational Changes

Atto 390 has been utilized in Fluorescence Resonance Energy Transfer (FRET) studies to investigate the dynamic conformational changes of the Epidermal Growth Factor Receptor (EGFR) in living cells. EGFR is a crucial receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Its activation is initiated by the binding of ligands like Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation.

In a study by Ziomkiewicz et al. (2013), Atto 390 was used as a FRET donor to study the conformational transitions of the EGFR. By labeling specific sites on the receptor, changes in FRET efficiency upon EGF binding could be monitored, providing insights into the structural rearrangements that occur during receptor activation.

Below is a diagram illustrating the experimental workflow for studying EGFR conformational changes using Atto 390 as a FRET donor.

Caption: Experimental workflow for studying EGF Receptor conformational changes using this compound in a FRET-based assay.

The following diagram illustrates the logical relationship in the FRET experiment, where the binding of EGF to the labeled receptor induces a conformational change that is detected by a change in FRET signal.

Caption: Logical diagram of FRET detection of EGF-induced EGFR conformational changes.

Conclusion

This compound stands out as a powerful fluorescent probe for researchers in the life sciences and drug development. Its defining feature, a large Stokes shift, coupled with its high quantum yield and photostability, provides significant advantages in fluorescence-based applications. The ability to minimize spectral overlap and reduce background interference makes it an excellent choice for sensitive and robust assays, including the study of protein-protein interactions and conformational changes within complex cellular signaling pathways. The detailed protocols and illustrative examples provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

Atto 390 Maleimide: An In-Depth Technical Guide to Cysteine-Specific Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atto 390 maleimide, a fluorescent probe renowned for its high specificity towards cysteine residues. This document delves into the core principles of the thiol-maleimide reaction, outlines detailed experimental protocols, and presents key quantitative data to empower researchers in their experimental design and execution.

Introduction to this compound

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a valuable tool for various life science applications, including the labeling of proteins, DNA, and RNA.[1][4] The maleimide functional group enables highly specific covalent attachment to the thiol groups of cysteine residues within proteins and peptides.

Table 1: Spectroscopic Properties of Atto 390

| Property | Value | Reference |

| Excitation Maximum (λex) | 390 nm | |

| Emission Maximum (λem) | 479 nm | |

| Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns |

The Thiol-Maleimide Reaction: Mechanism and Specificity

The high specificity of this compound for cysteine residues is rooted in the thiol-Michael addition reaction. This reaction is a form of "click chemistry," characterized by its high efficiency, selectivity, and mild reaction conditions.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether bond.

Figure 1: Thiol-Michael Addition Reaction

pH Dependence and Specificity

The reaction is highly dependent on the pH of the buffer. The optimal pH range for selective labeling of cysteine residues is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while primary amines, such as the ε-amino group of lysine, remain largely protonated and thus unreactive.

Table 2: pH Influence on Maleimide Reactivity

| pH Range | Predominant Reaction | Comments |

| < 6.5 | Slow reaction with thiols | Thiol groups are mostly protonated. |

| 6.5 - 7.5 | Highly specific for thiols | Optimal for cysteine labeling. |

| > 7.5 | Increased reactivity with amines (e.g., lysine) | Loss of specificity. |

| > 8.0 | Significant hydrolysis of the maleimide group | Maleimide becomes non-reactive. |

Potential Side Reactions

While highly specific under optimal conditions, researchers should be aware of potential side reactions:

-

Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with other nucleophilic residues, most notably lysine.

-

Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at alkaline pH, rendering it incapable of reacting with thiols. Therefore, it is crucial to prepare fresh solutions of this compound immediately before use.

-

Thiazine Rearrangement: When labeling a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.

-

Isomerization: Recent studies have shown that the reaction between L-cysteine and a maleimide can result in two product isomers: the expected thioether adduct and an isomer where the linkage is through the amino group.

Quantitative Data

Precise quantitative data is essential for accurate experimental design and data interpretation.

Reaction Kinetics

Table 3: Reaction Kinetics of Maleimides with Thiols

| Reactant | Thiol | Second-Order Rate Constant (k) | Conditions | Reference |

| N-ethylmaleimide | Cysteine | 14 L·mol⁻¹·s⁻¹ | pH 4.95, 25°C | |

| Coumarin Maleimide Derivatives | β-mercaptoethanol | Varies with substituent | pH 7-9 |

The reaction between maleimide groups and small thiol-containing molecules like L-cysteine is often complete in under 2 minutes.

Stability of the Thioether Adduct

The thioether bond formed between this compound and a cysteine residue is generally stable. However, the succinimide ring of the adduct can undergo hydrolysis, which can in some cases increase the stability of the linkage by preventing the retro-Michael reaction. The stability of cysteine adducts can be influenced by the local protein microenvironment and physiological conditions. While the thioether bond is considered stable, some studies have reported instability of cysteine adducts with certain α,β-unsaturated carbonyl compounds, leading to gradual decomposition.

Experimental Protocols

The following protocols provide a general framework for the successful labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials

-

This compound

-

Protein of interest with accessible cysteine residue(s)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffers like HEPES or Tris within the optimal pH range.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Purification column: Gel filtration (e.g., Sephadex G-25) or dialysis cassette.

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solution preparation.

Experimental Workflow

Figure 2: Experimental Workflow for Protein Labeling

Detailed Methodologies

Step 1: Protein Preparation Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.

Step 2: Reduction of Disulfide Bonds (Optional) If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Incubate the protein with a 10- to 20-fold molar excess of TCEP or DTT for 30-60 minutes at room temperature.

Step 3: Removal of Reducing Agent If DTT was used, it must be removed prior to adding the maleimide dye, as it contains a free thiol. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed.

Step 4: Preparation of this compound Stock Solution Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.

Step 5: Labeling Reaction Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal molar ratio may need to be determined empirically.

Step 6: Quenching the Reaction Add a small molecule thiol such as L-cysteine or β-mercaptoethanol in excess to react with any unreacted maleimide.

Step 7: Purification of the Conjugate Remove the unreacted dye and quenching reagent from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Step 8: Determination of the Degree of Labeling (DOL) The DOL, which is the average number of dye molecules per protein, can be determined using absorption spectroscopy. Measure the absorbance of the conjugate at 280 nm (for the protein) and at 390 nm (for Atto 390). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Application in Signaling Pathway Analysis

The high specificity and favorable photophysical properties of this compound make it a valuable tool for studying protein function in complex biological systems, including signaling pathways. Cysteine labeling can be used to introduce a fluorescent reporter at a specific site within a signaling protein, enabling the study of protein-protein interactions, conformational changes, and localization dynamics.

A common application is in the study of G-protein coupled receptor (GPCR) signaling. By labeling a specific cysteine residue on a GPCR or its interacting partners (e.g., G-proteins, arrestins), researchers can use techniques like Förster Resonance Energy Transfer (FRET) to monitor the dynamic interactions that occur upon receptor activation.

References

Navigating the Challenges of Aqueous Applications with Atto 390 Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Atto 390, a fluorescent label belonging to the coumarin family, is prized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3] The maleimide derivative of Atto 390 is a valuable tool for the specific labeling of thiol groups found in cysteine residues of proteins and other biomolecules.[4] However, a critical challenge often encountered by researchers is the limited solubility of Atto 390 maleimide directly in aqueous buffers. This technical guide provides an in-depth overview of the solubility characteristics of this compound and presents standardized protocols for its effective use in aqueous environments, ensuring successful and reproducible conjugation experiments.

Core Solubility Characteristics

Like many fluorescent dye maleimides, this compound exhibits poor solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES. Direct dissolution in these buffers is often impractical and can lead to precipitation or aggregation of the dye, compromising the labeling efficiency and accuracy of subsequent applications.

The recommended and widely adopted strategy is to first prepare a concentrated stock solution of this compound in a water-miscible, anhydrous polar organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended solvents for this purpose. This stock solution can then be added in small volumes to the aqueous reaction buffer containing the biomolecule to be labeled.

Quantitative Data and Recommended Working Conditions

While specific quantitative solubility values (e.g., mg/mL or molarity) for this compound in various aqueous buffers are not extensively published, the following table summarizes the recommended solvents for stock solution preparation and the compatible aqueous buffers for labeling reactions, along with critical working parameters.

| Parameter | Recommendation | Notes |

| Stock Solution Solvent | Anhydrous DMSO or DMF | Anhydrous solvent is crucial to prevent hydrolysis of the maleimide group. |

| Stock Solution Concentration | 1-10 mg/mL or 10-20 mM | Prepare immediately before use for best results. |

| Compatible Aqueous Buffers | Phosphate, Tris, HEPES | Buffers should be free of thiol-containing compounds. |

| Recommended pH for Labeling | 7.0 - 7.5 | This pH range favors the specific reaction of maleimides with thiol groups. Hydrolysis of the maleimide group increases significantly above pH 8. |

| Final Organic Co-solvent Concentration | < 10% (v/v) | Higher concentrations may cause precipitation of the protein or dye. |

Experimental Protocol: Preparation of this compound for Aqueous Reactions

This protocol outlines the standard procedure for dissolving and using this compound for the labeling of proteins or other thiol-containing biomolecules in an aqueous buffer.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Aqueous labeling buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

Protein or other thiol-containing biomolecule for labeling

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Equilibrate this compound: Before opening, allow the vial of this compound powder to come to room temperature to prevent moisture condensation.

-

Prepare Stock Solution:

-

Add the required volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 10-20 mM.

-

Vortex the vial briefly until the dye is completely dissolved.

-

This stock solution should be prepared fresh immediately prior to use. Protect the stock solution from light.

-

-

(Optional) Reduce Disulfide Bonds: If the target biomolecule contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a reducing agent like TCEP. Note that reducing agents like DTT must be removed before adding the maleimide dye.

-

Prepare Protein Solution: Dissolve the protein to be labeled in the chosen aqueous buffer at a suitable concentration (e.g., 1-10 mg/mL). The buffer should be degassed to prevent re-oxidation of thiols.

-

Perform the Labeling Reaction:

-

Add a calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess of the dye. A 10-20 fold molar excess is often a good starting point.

-

Add the dye stock solution dropwise while gently vortexing the protein solution to ensure rapid mixing and minimize local high concentrations of the organic solvent, which could cause precipitation.

-

Incubate the reaction mixture for a specified time (e.g., 2 hours at room temperature or overnight at 4°C), protected from light.

-

-

Purification: After the incubation is complete, the unreacted dye can be removed from the labeled protein using methods such as gel filtration (e.g., Sephadex G-25) or dialysis.

Workflow for Solubilization and Use of this compound

The following diagram illustrates the logical workflow and decision-making process for the successful preparation and use of this compound in aqueous solutions for biomolecule conjugation.

Caption: Workflow for preparing and using this compound in aqueous buffers.

References

ATTO 390 Maleimide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of ATTO 390 maleimide, a fluorescent probe with significant applications in life sciences and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, experimental protocols for its use in labeling biomolecules, and relevant pathway and workflow diagrams.

Core Properties of this compound

This compound is a fluorescent label featuring a coumarin structure. It is recognized for its high fluorescence quantum yield, a large Stokes shift, good photostability, and a relatively low molecular weight, making it a versatile tool for labeling proteins, DNA, and RNA.[1][2] The maleimide functional group allows for specific covalent attachment to thiol groups, such as those found in cysteine residues of proteins.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 465.54 g/mol | |

| ~466 g/mol | ||

| Chemical Formula | C₂₆H₃₁N₃O₅ | |

| Excitation Maximum (λex) | 390 nm | |

| Emission Maximum (λem) | 476 nm / 479 nm | |

| Molar Extinction Coefficient | 2.4 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield | 90% | |

| Fluorescence Lifetime | 5.0 ns |

Experimental Protocol: Labeling of Proteins with this compound

The following is a general protocol for the covalent labeling of proteins with this compound. This procedure is based on the reaction of the maleimide group with free sulfhydryl groups on the protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. Buffers should be degassed.

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.

-

Quenching reagent: Low molecular weight thiol such as glutathione or β-mercaptoethanol.

-

Purification column: Sephadex G-25 or equivalent for gel filtration.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.

-

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.

-

To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.

-

-

Dye Preparation:

-

Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Protect the stock solution from light.

-

-

Labeling Reaction:

-

Add a 10-20 molar excess of the this compound stock solution to the protein solution. The solution should be stirred gently.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching:

-

Add a low molecular weight thiol to the reaction mixture to quench any unreacted maleimide.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25).

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: Workflow for protein labeling with this compound.

Signaling Pathway Context: Thiol-Reactive Labeling

This compound does not directly participate in signaling pathways. Instead, it is used as a tool to study these pathways by labeling specific proteins within them. The diagram below illustrates the logical relationship of its application.

Caption: Application of this compound in studying signaling pathways.

References

An In-depth Technical Guide to the Hydrophilicity of Atto 390 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of the fluorescent dye Atto 390 maleimide, a widely used tool in bioconjugation and cellular imaging. Understanding the hydrophilicity of this probe is critical for optimizing labeling reactions, purification procedures, and the overall performance of the resulting bioconjugates in aqueous environments.

Core Concepts: Hydrophilicity of this compound

Atto 390 is a fluorescent label built upon a coumarin structure.[1][2][3][4] This structural foundation is key to its optical properties, including a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1] In terms of its polarity, Atto 390 is consistently described as being moderately hydrophilic .

The hydrophilicity of a fluorescent dye influences several key experimental parameters:

-

Reactivity and Solubility in Buffers: While this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), its moderate hydrophilicity allows for its use in the predominantly aqueous buffers required for biomolecule labeling. However, stock solutions are typically prepared in anhydrous DMSO immediately before use to prevent hydrolysis of the reactive maleimide group.

-

Behavior of Labeled Conjugates: The hydrophilicity of the dye can impact the solubility and aggregation propensity of the labeled biomolecule. A more hydrophilic dye can help to mitigate the aggregation of labeled proteins, which can be a concern with more hydrophobic dyes.

-

Nonspecific Binding: The charge and overall hydrophilicity of a dye can influence its tendency for nonspecific binding to surfaces or other biomolecules in an assay, which can affect the signal-to-noise ratio. After conjugation to a substrate, the Atto 390 label carries a net electrical charge of -1.

The moderate hydrophilicity of Atto 390 is a balance between the relatively hydrophobic coumarin core and the presence of polar functional groups in its specific chemical structure. This balance makes it a versatile tool for a range of applications.

Quantitative Data Summary

| Property | Value | Source(s) |

| Hydrophilicity | Moderately hydrophilic | |

| Solubility | Soluble in polar solvents like DMF and DMSO | |

| Molecular Weight | 466 g/mol | |

| Core Structure | Coumarin | |

| Net Charge (post-coupling) | -1 | |

| Absorption Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 90% |

Structural Influence on Hydrophilicity

The following diagram illustrates the relationship between the chemical structure of Atto 390 and its resulting hydrophilicity.

Experimental Protocols

A key application of this compound is the labeling of thiol groups, most commonly the cysteine residues in proteins.

General Procedure for Protein Labeling with this compound

This protocol is a synthesis of best practices for labeling proteins with maleimide-functionalized dyes.

-

Protein Preparation:

-

Dissolve the protein to be labeled in a suitable buffer at a pH of 7.0-7.5. Common buffers include phosphate-buffered saline (PBS), HEPES, or Tris. A protein concentration of 50-100 µM is a good starting point.

-

If labeling cysteine residues that are part of a disulfide bond, the protein must first be reduced. Use a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Crucially , if DTT is used, it must be removed before adding the maleimide dye, as it contains a free thiol that will react with the dye. This can be achieved by dialysis or using a gel filtration column. TCEP does not need to be removed.

-

To prevent re-oxidation of thiols, it is advisable to use deoxygenated buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Dye Preparation:

-

Immediately prior to use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the stock solution from light.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction and consume any excess reactive dye, add a low molecular weight thiol such as glutathione or mercaptoethanol.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis. The first colored, fluorescent fraction to elute will be the protein-dye conjugate.

-

Experimental Workflow for Labeling and Purification

The following diagram outlines the typical workflow for labeling a protein with this compound and purifying the resulting conjugate.

References

Methodological & Application

Application Note: ATTO 390 Maleimide Protein Labeling for Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATTO 390 is a fluorescent label belonging to the coumarin dye family, recognized for its high fluorescence quantum yield, significant Stokes shift, good photostability, and low molecular weight.[1][2][3][4][5] These characteristics make it a valuable tool for various fluorescence-based biological applications, including fluorescence microscopy, single-molecule detection, and flow cytometry. The maleimide functional group of ATTO 390 maleimide allows for the specific covalent labeling of proteins and other biomolecules containing free sulfhydryl (thiol) groups, which are typically found in cysteine residues. This thiol-reactive labeling strategy is advantageous as it allows for site-specific modification, which can be crucial for preserving protein function, especially when primary amines are located within the active or binding sites. This application note provides a detailed protocol for labeling proteins with this compound and preparing the conjugates for fluorescence microscopy.

Quantitative Data Summary

The optical properties of ATTO 390 are summarized in the table below. These values are essential for designing fluorescence microscopy experiments, including the selection of appropriate excitation sources and emission filters.

| Parameter | Value | Reference |

| Excitation Wavelength (λabs) | 390 nm | |

| Emission Wavelength (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Correction Factor at 260 nm (CF260) | 0.46 | |

| Correction Factor at 280 nm (CF280) | 0.09 | |

| Molecular Weight | 466 g/mol |

Experimental Protocols

This section details the methodology for labeling proteins with this compound, from preparation of reagents to purification and storage of the final conjugate.

Materials Required:

-

This compound

-

Protein of interest containing free thiol groups

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Thiol-free buffer, pH 7.0-7.5 (e.g., 10-100 mM PBS, Tris, or HEPES)

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

Purification column (e.g., Sephadex G-25 gel filtration column, spin desalting column)

-

Reaction tubes

-

Stirring or rocking platform

Protocol Steps:

1. Preparation of Protein Solution:

-

Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-10 mg/mL.

-

Ensure the pH of the buffer is maintained between 7.0 and 7.5 for optimal maleimide reactivity with thiols. Buffers should be degassed to minimize oxidation of thiols.

2. (Optional) Reduction of Disulfide Bonds:

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

-

Add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

-

If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it contains a free thiol that will compete with the protein for labeling. TCEP does not need to be removed.

3. Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.

-

Vortex briefly to ensure the dye is fully dissolved. Unused stock solution can be stored at -20°C for up to one month, protected from light.

4. Labeling Reaction:

-

While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio may need to be determined empirically for each protein.

-

Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

5. Purification of the Labeled Protein:

-

It is crucial to remove the unreacted dye from the labeled protein to avoid high background in fluorescence imaging.

-

Purification can be achieved using size-exclusion chromatography, such as a Sephadex G-25 gel filtration column or a spin desalting column.

-

Dialysis can also be used, but it is more time-consuming.

-

The first colored band to elute from a gel filtration column will be the protein-dye conjugate.

6. Determination of the Degree of Labeling (DOL):

-

The DOL, or the molar ratio of dye to protein, can be determined by absorption spectroscopy.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of ATTO 390 (A390).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (A390 x CF280)] / εprotein

-

where εprotein is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye at 280 nm (0.09 for ATTO 390).

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A390 / ε390

-

where ε390 is the molar extinction coefficient of ATTO 390 at 390 nm (24,000 M-1cm-1).

-

-

-

The DOL is the ratio of the dye concentration to the protein concentration.

7. Storage of the Labeled Protein:

-

For immediate use, the purified conjugate can be stored at 2-8°C in the dark for up to one week.

-

For long-term storage, add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C for up to a year.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Step-by-Step Guide for Antibody Conjugation with Atto 390 Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies with Atto 390 maleimide. Atto 390 is a fluorescent dye with a coumarin structure, notable for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2] The maleimide functional group allows for the specific covalent attachment of the dye to free sulfhydryl (thiol) groups on the antibody, typically found in cysteine residues.[3][4] This process, known as maleimide conjugation, is a widely used method for fluorescently labeling antibodies for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

The protocol involves three main stages: reduction of the antibody's disulfide bonds to generate free thiol groups, reaction of the thiolated antibody with this compound, and purification of the resulting antibody-dye conjugate.

Materials and Reagents

-

Antibody (to be labeled)

-

This compound

-

Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffers like HEPES or MOPS.

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting or gel filtration column (e.g., Sephadex G-25) for purification.

-

Quenching reagent (optional): L-cysteine or β-mercaptoethanol

-

Spectrophotometer

Quantitative Data Summary

For successful and reproducible antibody conjugation, it is crucial to control key experimental parameters. The following table summarizes the recommended quantitative data for the conjugation of this compound to a typical IgG antibody.

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL (13.3 - 66.7 µM for IgG) | Higher concentrations generally lead to better labeling efficiency. |

| Reaction Buffer pH | 7.0 - 7.5 | Optimal for selective reaction of maleimide with thiols while minimizing hydrolysis of the maleimide group. |

| Reducing Agent (TCEP) | 10-20 fold molar excess over antibody | TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. |

| Reducing Agent (DTT) | 10-20 fold molar excess over antibody | If DTT is used, it must be removed (e.g., by a desalting column) before adding the dye to prevent it from reacting with the maleimide. |

| Reduction Incubation Time | 30 - 60 minutes at room temperature | |

| This compound Stock Solution | 10-20 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use. Maleimide solutions are sensitive to moisture. |

| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This ratio can be optimized depending on the desired degree of labeling (DOL). |

| Conjugation Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect the reaction from light. |

| Storage of Conjugate | 4°C for short-term (with 0.01-0.03% sodium azide), -20°C in 50% glycerol for long-term. | Protect from light. Adding a stabilizer like 5-10 mg/mL BSA is also recommended for long-term storage. |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Step 1: Antibody Preparation and Reduction

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA, it should be purified first. This can be done by dialysis against the Reaction Buffer (e.g., PBS, pH 7.2-7.5) or by using an antibody purification kit.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

-

Reduction of Disulfide Bonds:

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate for 30-60 minutes at room temperature. This step reduces the interchain disulfide bonds in the antibody's hinge region, exposing free thiol groups for conjugation.

-

Step 2: Preparation of this compound Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Vortex briefly to ensure it is fully dissolved.

Step 3: Conjugation Reaction

-

Add this compound: While gently vortexing or stirring the reduced antibody solution, add the freshly prepared this compound solution to achieve a 10-20 fold molar excess of dye over the antibody.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the dye.

-

(Optional) Quenching: To stop the reaction, a small molar excess of a thiol-containing compound like L-cysteine or β-mercaptoethanol can be added to react with any excess this compound.

Step 4: Purification of the Antibody-Dye Conjugate

-

Removal of Unreacted Dye: It is essential to remove the unconjugated this compound and any reaction byproducts from the labeled antibody. This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Fraction Collection: Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the antibody-dye conjugate, while the later, slower-moving colored fractions will contain the free dye.

-

Alternative Purification: Dialysis against the storage buffer can also be used for purification.

Step 5: Characterization of the Conjugate

-

Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and 390 nm (for Atto 390).

-

The concentration of the antibody and the dye can be calculated using the Beer-Lambert law (A = εcl), with the following values:

-

Molar extinction coefficient of IgG at 280 nm: ~210,000 M⁻¹cm⁻¹

-

Molar extinction coefficient of Atto 390 at 390 nm: 24,000 M⁻¹cm⁻¹

-

-

A correction factor must be applied to the A280 reading to account for the absorbance of Atto 390 at this wavelength (CF280 = 0.08).

-

Corrected A280 = A280 - (A390 x 0.08)

-

-

Calculate the molar concentrations of the antibody and the dye.

-

DOL = [Molar concentration of dye] / [Molar concentration of antibody]

-

An optimal DOL for most antibodies is typically between 2 and 10.

-

Experimental Workflow Diagram

Caption: Workflow for antibody conjugation with this compound.

Signaling Pathway Diagram

The core of this protocol is a chemical reaction, not a biological signaling pathway. The following diagram illustrates the logical relationship of the key chemical steps.

References

Application Notes and Protocols for Atto 390 Maleimide Labeling

These application notes provide a comprehensive guide for the successful conjugation of Atto 390 maleimide to thiol-containing biomolecules, such as proteins and peptides. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Atto 390 is a fluorescent label with a coumarin-based structure, characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability[1][2][3]. The maleimide functional group is a thiol-reactive moiety that specifically and efficiently couples to sulfhydryl groups (-SH), which are primarily found on cysteine residues in proteins[4][5]. This reaction forms a stable thioether bond, making it a precise method for labeling biomolecules.

The efficiency and specificity of the thiol-maleimide reaction are highly dependent on the buffer conditions, particularly pH. Optimal conditions ensure the selective labeling of thiols while minimizing side reactions, such as reaction with primary amines at higher pH or hydrolysis of the maleimide group.

Optimal Buffer and Reaction Conditions

Successful labeling with this compound requires careful control of the reaction environment. The key parameters are summarized below.

Table 1: Recommended Buffer Conditions

| Parameter | Recommendation | Rationale & Notes | Source(s) |

| pH | 6.5 - 7.5 | This range is optimal for the specific reaction between maleimides and sulfhydryl groups. At this pH, the thiol group is sufficiently deprotonated to react, while primary amines remain largely protonated and unreactive. Above pH 8.0, hydrolysis of the maleimide and reaction with amines become significant competing reactions. | |

| Buffer Type | Phosphate (PBS), HEPES, Tris | These buffers are commonly used and effective. The concentration should typically be between 10-100 mM. | |

| Additives | 1-10 mM EDTA (Optional) | EDTA can be included to chelate divalent metals, which can otherwise promote the oxidation of sulfhydryl groups to non-reactive disulfides. | |

| Prohibited Components | Thiols (e.g., DTT, β-mercaptoethanol) | Buffers must be free of extraneous thiol-containing compounds, as they will compete with the target molecule for reaction with the maleimide dye. |

Table 2: Key Reaction Parameters

| Parameter | Recommendation | Rationale & Notes | Source(s) |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the dye helps to ensure efficient labeling. The optimal ratio may need to be determined empirically for each specific protein. | |

| Reaction Temperature | Room Temperature or 2-8°C | Room temperature reactions are typically faster. Incubation at 2-8°C overnight can be used for more sensitive proteins. | |

| Reaction Time | 2 hours to Overnight | A 2-hour incubation at room temperature is often sufficient. Overnight incubation at 4°C is a common alternative. | |

| Solvent for Dye Stock | Anhydrous DMSO or DMF | This compound should be dissolved in a high-quality, anhydrous, and amine-free solvent to prevent degradation and hydrolysis. Stock solutions should be prepared fresh if possible. |

Experimental Workflow and Chemistry

The overall process for labeling a protein with this compound involves preparing the protein and dye, performing the conjugation reaction, and purifying the final product.

Caption: General experimental workflow for maleimide-thiol conjugation.

The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring.

Caption: Reaction scheme for thiol-maleimide conjugation.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution Preparation:

-

Dissolve the protein to be labeled in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5. A typical protein concentration is between 1-10 mg/mL.

-

Ensure the buffer is free from any thiol-containing compounds.

-

Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., argon or nitrogen) through the solution. This is important as thiols can be sensitive to oxidation.

-

-

This compound Stock Solution:

-

Immediately before use, prepare a 10-20 mM stock solution of this compound.

-

Dissolve the lyophilized powder in a high-quality, anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Vortex the solution briefly to ensure it is fully dissolved.

-

Protect the stock solution from light by wrapping the container in aluminum foil. Unused stock solution can be stored at -20°C for up to one month, but fresh solutions are always recommended.

-

Protocol 2: Reduction of Disulfide Bonds (if necessary)

If the protein's target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols prior to labeling. Disulfides do not react with maleimides.

-

Add a reducing agent to the prepared protein solution. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols and therefore does not need to be removed before adding the maleimide dye.

-

Use a 10- to 100-fold molar excess of TCEP over the protein.

-

Incubate the mixture for 20-30 minutes at room temperature.

-

Note: If using dithiothreitol (DTT), the excess DTT must be completely removed by dialysis or gel filtration before adding the this compound, as it will compete for the dye.

Protocol 3: Labeling Reaction (Conjugation)

-

Add the freshly prepared this compound stock solution to the protein solution while gently stirring or vortexing. Aim for a final dye-to-protein molar ratio of 10:1 to 20:1.

-

Protect the reaction mixture from light to prevent photobleaching of the dye.

-

Incubate the reaction under one of the following conditions:

-

For 2 hours at room temperature.

-

Overnight at 2-8°C.

-

Protocol 4: Purification of the Labeled Conjugate

It is crucial to remove any unreacted or hydrolyzed dye from the final conjugate.

-

Optional Quenching: To stop the reaction and consume excess maleimide reagent, a low molecular weight thiol (e.g., cysteine, glutathione, or β-mercaptoethanol) can be added to the mixture after the incubation period.

-

Purification: Separate the labeled protein from free dye using a standard method such as:

-

Gel Filtration Chromatography: Use a column with an appropriate size-exclusion limit (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer like PBS. The labeled protein will elute first as the high-molecular-weight fraction.

-

Dialysis: Perform extensive dialysis against an appropriate buffer at 4°C. This method is most effective for water-soluble dyes.

-

Protocol 5: Storage of the Conjugate

-

For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.

-

For long-term storage (up to one year), several options are available:

-

Add a stabilizer such as 5-10 mg/mL Bovine Serum Albumin (BSA) and a preservative like 0.01-0.03% sodium azide, and store at 2-8°C.

-

Add 50% glycerol to the solution and store at -20°C.

-

In general, conjugates should be stored under the same conditions as the unlabeled protein.

-

References

Application Notes and Protocols: TCEP vs. DTT for Disulfide Bond Reduction Prior to Atto 390 Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific labeling of cysteine residues in proteins with thiol-reactive fluorescent dyes, such as Atto 390 maleimide, is a cornerstone technique in biological research and drug development. This process often necessitates the reduction of native disulfide bonds to generate free sulfhydryl groups available for conjugation. The choice of reducing agent is critical for achieving high labeling efficiency and maintaining protein integrity. The two most commonly employed reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

This document provides a detailed comparison of TCEP and DTT, offering comprehensive protocols for their use in disulfide bond reduction prior to labeling with this compound. It also includes a discussion of their respective advantages and disadvantages to guide researchers in selecting the most appropriate reagent for their specific application.

Comparative Analysis: TCEP vs. DTT

The selection between TCEP and DTT hinges on several factors, including the pH of the reaction, the presence of metal ions, and the downstream application, particularly the chemistry of the labeling reagent.

| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |

| Odor | Odorless[1][2][3] | Strong, unpleasant odor[3] |

| Mechanism | Irreversible reduction of disulfides[1] | Reversible thiol-disulfide exchange |

| Effective pH Range | Broad (1.5 - 9.0) | Narrower (optimal at 7.1 - 8.0, effective at 6.5 - 9.0) |

| Stability | More resistant to air oxidation. Unstable in phosphate buffers. | Susceptible to air oxidation. Stock solutions should be prepared fresh. |